5-(4-fluorophenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a reaction between an α, β-unsaturated ketone and hydrazine derivatives.
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the fluorophenyl group and the pyrazolyl group to the triazolopyrimidine core under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave irradiation and catalytic processes .
Chemical Reactions Analysis
5-(4-Fluorophenyl)-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby inhibiting their activity . The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-fluorophenyl)-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure.
Indole Derivatives: These compounds have similar biological activities but differ significantly in their chemical structure.
The uniqueness of 5-(4-fluorophenyl)-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its triazolopyrimidine core, which imparts specific properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H16FN7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(1-propylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H16FN7O/c1-2-8-25-9-7-16(24-25)23-17(27)15-10-14(12-3-5-13(19)6-4-12)22-18-20-11-21-26(15)18/h3-7,9-11H,2,8H2,1H3,(H,23,24,27) |
InChI Key |
BGISJMREOPTHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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